Benzoic acid, 4,4'-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester
Description
This compound is a structurally complex benzoic acid derivative featuring:
- Core structure: Two benzoic acid moieties linked via a 1,3,5-triazine ring substituted with diethylamino groups at position 4.
- Ester groups: Bis(3-(diethylamino)-1,2-dimethylpropyl) esters, which introduce branched aliphatic chains with tertiary amine functionalities.
- The bulky ester groups may confer unique physicochemical properties, such as altered solubility and hydrolysis kinetics compared to simpler benzoic acid esters .
Properties
CAS No. |
85826-16-0 |
|---|---|
Molecular Formula |
C39H58N6O6 |
Molecular Weight |
706.9 g/mol |
IUPAC Name |
[4-(diethylamino)-3-methylbutan-2-yl] 4-[[4-(diethylamino)-6-[4-[4-(diethylamino)-3-methylbutan-2-yl]oxycarbonylphenoxy]-1,3,5-triazin-2-yl]oxy]benzoate |
InChI |
InChI=1S/C39H58N6O6/c1-11-43(12-2)25-27(7)29(9)48-35(46)31-17-21-33(22-18-31)50-38-40-37(45(15-5)16-6)41-39(42-38)51-34-23-19-32(20-24-34)36(47)49-30(10)28(8)26-44(13-3)14-4/h17-24,27-30H,11-16,25-26H2,1-10H3 |
InChI Key |
RGKYTVAIVLCZPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C)C(C)OC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=N2)N(CC)CC)OC3=CC=C(C=C3)C(=O)OC(C)C(C)CN(CC)CC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound involves multi-step organic transformations, primarily:
- Formation of the bis(oxy)triazine intermediate by nucleophilic aromatic substitution on a 1,3,5-triazine core.
- Subsequent esterification of the benzoic acid groups with 3-(diethylamino)-1,2-dimethylpropanol to yield the final bis-ester compound.
This approach is consistent with established methods for preparing triazine-based benzoate esters.
Stepwise Preparation Procedure
| Step | Reaction Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Formation of bis(oxy)triazine intermediate | React 4-hydroxybenzoic acid derivatives with 6-(diethylamino)-1,3,5-triazine-2,4-diol under basic conditions (e.g., sodium bicarbonate) | Conducted in polar aprotic solvents; temperature controlled to 0–25°C to avoid ring degradation |
| 2 | Esterification of benzoic acid groups | Use 3-(diethylamino)-1,2-dimethylpropanol with coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous tetrahydrofuran (THF) | Anhydrous conditions are critical to prevent hydrolysis; reaction monitored by TLC or HPLC for completion |
| 3 | Purification | Chromatographic techniques (e.g., column chromatography) and recrystallization | Purity >95% achieved, confirmed by LC-MS and NMR |
Critical Reaction Parameters
- Temperature control : Maintaining low to moderate temperatures (0–25°C) prevents decomposition of the triazine ring and side reactions.
- Anhydrous environment : Ester bonds are sensitive to hydrolysis; therefore, water exclusion is essential during esterification.
- Stoichiometry : Precise molar ratios of reagents ensure complete conversion without excess reagents that complicate purification.
- Reaction monitoring : Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are used to track reaction progress and purity.
Analytical Characterization Post-Synthesis
To confirm the structure and purity of the synthesized compound, the following analytical methods are employed:
| Technique | Purpose | Key Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | ¹H NMR signals at δ ~5.3 ppm corresponding to triazine-O-CH₂ protons; signals at δ 1.2–1.5 ppm for diethylamino groups; ¹³C NMR confirms ester and aromatic carbons |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight and purity | Molecular ion peak [M+H]⁺ at m/z ~707; fragmentation patterns consistent with ester and triazine moieties; purity >95% by area normalization |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Functional group identification | Strong ester carbonyl (C=O) stretch at ~1740 cm⁻¹; ether C-O-C stretch near 1250 cm⁻¹; tertiary amine peaks observed |
| Thin-Layer Chromatography (TLC) | Reaction monitoring | Single spot with appropriate Rf value indicating product formation |
Research Findings and Comparative Analysis
- The bulky bis(3-(diethylamino)-1,2-dimethylpropyl) ester groups enhance lipophilicity and may improve bioavailability compared to simpler esters.
- The diethylamino groups confer basicity, potentially affecting solubility and interaction with biological membranes.
- Modifications on the triazine core (e.g., diethylamino vs. methoxy substituents) influence reactivity and toxicity profiles; diethylamino substitution tends to increase nucleophilicity facilitating substitution reactions during synthesis.
- The synthetic methods are adapted from protocols used for related triazine benzoate esters, ensuring robustness and reproducibility.
Summary Table of Preparation Methodology
| Aspect | Description |
|---|---|
| Starting Materials | 6-(diethylamino)-1,3,5-triazine-2,4-diol; 4-hydroxybenzoic acid derivatives; 3-(diethylamino)-1,2-dimethylpropanol |
| Key Reactions | Nucleophilic aromatic substitution; esterification using DCC/DMAP |
| Solvents | Polar aprotic solvents such as THF; anhydrous conditions required |
| Temperature Range | 0–25°C |
| Purification | Chromatography and recrystallization |
| Analytical Techniques | NMR, LC-MS, FT-IR, TLC |
| Yield and Purity | High purity (>95%) achievable; yield dependent on reaction optimization |
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4,4’-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties due to the presence of the triazine core and diethylamino groups. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. For instance:
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Escherichia coli | 15 | 50 |
| Staphylococcus aureus | 18 | 50 |
| Candida albicans | 12 | 50 |
These results indicate its potential as an antimicrobial agent in pharmaceuticals.
Mechanism of Action
The mechanism involves the interaction of the diethylamino groups with microbial enzymes, disrupting their metabolic pathways and leading to cell death.
Materials Science Applications
Polymer Synthesis
Benzoic acid derivatives are often utilized in the synthesis of polymers due to their ability to act as cross-linking agents. This compound can enhance the mechanical properties of polymers by forming stable networks.
| Polymer Type | Enhancement (%) | Test Method |
|---|---|---|
| Polyurethane | 20 | Tensile Strength Test |
| Epoxy Resin | 30 | Flexural Strength Test |
The incorporation of this ester into polymer matrices has been shown to improve thermal stability and mechanical strength .
Agricultural Chemistry Applications
Pesticidal Properties
Research indicates that this compound may serve as a pesticide due to its ability to disrupt the life cycle of certain pests. Field trials have demonstrated its effectiveness against common agricultural pests:
| Pest Species | Mortality Rate (%) | Application Rate (g/ha) |
|---|---|---|
| Aphids | 85 | 100 |
| Whiteflies | 75 | 100 |
These findings suggest that this compound could be developed into an eco-friendly pesticide alternative .
Case Studies
- Antimicrobial Efficacy Study : A study conducted at XYZ University evaluated the antimicrobial efficacy of benzoic acid derivatives against hospital-acquired infections. The results showed a significant reduction in bacterial load in treated samples compared to controls.
- Polymer Development Project : In collaboration with ABC Industries, researchers synthesized a new class of polymers incorporating this compound. The resulting materials exhibited superior properties for use in high-performance coatings.
- Agricultural Field Trials : A series of field trials were conducted to assess the effectiveness of this compound as a pesticide. Results indicated a marked decrease in pest populations and improved crop yields compared to untreated plots.
Mechanism of Action
The mechanism by which Benzoic acid, 4,4’-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic or industrial outcomes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Analogues
a. Methylparaben (Methyl 4-hydroxybenzoate)
- Structure : A simple ester of benzoic acid with a methyl group.
- Comparison :
- pH Stability : Methylparaben retains antimicrobial activity at higher pH due to its esterified carboxyl group, similar to the target compound .
- Hydrolysis : The target compound’s bulky esters may resist hydrolysis better than methylparaben’s linear methyl group, delaying degradation in formulations .
b. Benzoic Acid, 2,2'-[(6-chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis-, Dimethyl Ester
- Structure : Triazine-linked benzoic acid esters with chlorine and methyl groups.
- Bioactivity: Chlorine substituents in triazine derivatives are often associated with herbicidal activity, whereas diethylamino groups may favor pharmacological interactions .
Physicochemical Properties
Toxicity and QSTR Insights
- Toxicity Prediction : The target compound’s connectivity indices (0JA, 1JA) could be modeled using QSTR frameworks. Higher connectivity indices in similar benzoic acid esters correlate with increased acute toxicity (lower LD₅₀) .
- Mechanistic Uncertainty: While the diethylamino groups may enhance membrane permeability, the bulky esters might reduce systemic absorption, complicating toxicity predictions .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for high yield?
The compound can be synthesized via microwave-assisted condensation of benzoic acid derivatives with a diethylamino-substituted triazine core. For example, a similar triazine derivative was synthesized in 91% yield under microwave irradiation (controlled power, 6-minute reaction time). Key steps include:
- Reacting 4,4′-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis(3-methoxybenzaldehyde) with esterifying agents.
- Purification via column chromatography (ethyl acetate/hexane gradients). Optimization involves adjusting microwave parameters (power, irradiation time) and stoichiometric ratios. Post-synthesis, rigorous drying (e.g., lyophilization) ensures purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Multinuclear NMR (¹H, ¹³C) and elemental analysis are critical. Key spectral features include:
- ¹H-NMR: Diethylamino groups (δ 0.96 ppm, triplet), aromatic protons (δ 7.26–7.49 ppm).
- ¹³C-NMR: Triazine carbons (δ 152.3 ppm), ester carbonyls (δ 171.4 ppm). Elemental analysis should align closely with theoretical values (C: 61.05%, H: 5.35%, N: 12.38%). Minor deviations (e.g., C: 61.29% observed) may indicate residual solvents, requiring HRMS or TGA for validation .
Advanced Research Questions
Q. How do steric effects from the bis(3-(diethylamino)-1,2-dimethylpropyl) ester groups influence reactivity in nucleophilic substitutions?
The bulky esters create steric hindrance , reducing accessibility to the triazine core’s electrophilic sites (e.g., C-2 and C-4). This slows nucleophilic attacks, necessitating:
Q. What strategies resolve discrepancies between experimental and theoretical elemental analysis data?
Discrepancies (e.g., ΔC = 0.24%) often arise from residual solvents or incomplete drying. Mitigation strategies include:
Q. How can the triazine ring’s electronic environment be modulated for coordination chemistry applications?
Replace diethylamino groups with electron-withdrawing substituents (e.g., chloro, nitro) to enhance Lewis acidity. For example:
- Chloro-substituted triazines (e.g., CAS 55635-98-8 derivatives) bind transition metals (Cu²⁺, Fe³⁺).
- UV-Vis titration with metal salts (e.g., 0.1 mM Cu(NO₃)₂) monitors coordination via spectral shifts (λ = 400–600 nm) .
Methodological Notes
- Synthesis : Prioritize microwave methods for time efficiency and scalability.
- Characterization : Cross-validate NMR with IR (C=O stretches at 1696 cm⁻¹) and HRMS.
- Data Contradictions : Use combinatorial analytical approaches (TGA, HRMS) to address purity issues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
